molecular formula C14H14N2O B1659912 N-(4-ethyl-2-pyridinyl)benzamide CAS No. 693219-69-1

N-(4-ethyl-2-pyridinyl)benzamide

Cat. No. B1659912
M. Wt: 226.27 g/mol
InChI Key: PBTUIOZXBNWHSW-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds that contain a benzoyl group, C6H5C(=O)-, attached to an amide group -NH2 . They are used in a wide range of applications, including pharmaceuticals, paper, and plastic industries .


Synthesis Analysis

Benzamides can be synthesized through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The structure of benzamides involves a benzoyl group attached to an amide group . The -NH-C=O- group makes dihedral angles with the benzoyl and pyridyl rings . In the crystal structure, N-H···N hydrogen bonds link the molecules into a chain along the b axis .


Chemical Reactions Analysis

The reaction between aminopyridine and trans-beta-nitrostyrene can produce benzamide derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can vary. For example, 2-Fluoro-N-[2-(4-pyridinyl)ethyl]benzamide has a molecular weight of 244.264 Da .

Safety And Hazards

Benzamides should be handled with care. They can be harmful if swallowed or absorbed through the skin and may cause eye and skin irritation . Always use personal protective equipment when handling these compounds .

Future Directions

Benzamides have potential applications in various fields. For example, new pyridylethylbenzamide compounds have been found useful as fungicides for controlling phytopathogenic fungi of crops .

properties

IUPAC Name

N-(4-ethylpyridin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-2-11-8-9-15-13(10-11)16-14(17)12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTUIOZXBNWHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384615
Record name N-(4-ethyl-2-pyridinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethyl-2-pyridinyl)benzamide

CAS RN

693219-69-1
Record name N-(4-ethyl-2-pyridinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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